(+)-Alpha-tocopherol sulfo-nhs succinate
Overview
Description
“(+)-Alpha-tocopherol sulfo-nhs succinate” is a compound with a molecular weight of 707.93 . It is a white solid used as a reagent for preparing active esters in peptide synthesis .
Synthesis Analysis
NHS esters, such as “(+)-Alpha-tocopherol sulfo-nhs succinate”, are the most important activated esters used in many different bioconjugation techniques . They are sensitive to air moisture and water traces in solvents . Sulfo-NHS esters are identical to NHS esters except that they contain a sulfonate (–SO3) group on the N-hydroxysuccinimide ring . This charged group has no effect on the reaction chemistry, but it does tend to increase the water-solubility of crosslinkers containing them .Molecular Structure Analysis
The IUPAC name of “(+)-Alpha-tocopherol sulfo-nhs succinate” is 2,5-dioxo-1- { [4-oxo-4- ( { (2R)-2,5,7,8-tetramethyl-2- [ (4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-yl}oxy)butanoyl]oxy}-3-pyrrolidinesulfonic acid .Chemical Reactions Analysis
NHS esters are used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides . They react with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .Physical And Chemical Properties Analysis
“(+)-Alpha-tocopherol sulfo-nhs succinate” is a white solid . It has a melting point of over 250°C . It should be stored at 0-8°C .Scientific Research Applications
Anticancer Properties and Formulations
Lyophilised Liposome-Based Formulations
(+)-Alpha-tocopherol succinate (alpha-TOS) has been developed into a stable lyophilised liposome-based formulation, demonstrating potential for clinical medicine applications due to its selective toxicity to cancer cells and anticancer activity. This formulation preserves the size distribution, lipid, and alpha-TOS contents during storage, indicating good physical and chemical stability suitable for medical applications (Koudelka et al., 2010).
Selective Cancer Cell Killing
Alpha-TOS has been found to selectively kill cancer cells while being non-toxic to normal cells. This property suggests its potential for cancer therapy and prevention without significant side effects, highlighting its specificity towards malignant or transformed phenotypes across various cancer cell lines (Neuzil et al., 2001).
Biochemical Applications
Quantification of NHS and Sulfo-NHS
A novel hydrophilic interaction chromatography (HILIC) method has been developed for the quantification of N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide (sulfo-NHS), crucial for identifying reagent impurities or degradation in NHS esters used across various bioconjugation techniques. This method achieves a detection limit suitable for most applications, demonstrating the importance of NHS esters in biochemical research (Klykov & Weller, 2015).
Mechanisms of Action in Cancer Therapy
Mitochondrial Role in Apoptosis
Research indicates that alpha-TOS induces apoptosis in cancer cells by destabilizing mitochondrial structures, leading to the generation of free radicals, activation of caspases, and relocalization of critical apoptotic factors. This mitochondrial-centric mechanism of action underscores the potential of alpha-TOS as an anticancer agent, advocating further studies to assess its utility in cancer therapeutics (Weber et al., 2003).
Future Directions
properties
IUPAC Name |
2,5-dioxo-1-[4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57NO10S/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-37(8)21-19-29-28(7)34(26(5)27(6)35(29)47-37)46-32(40)17-18-33(41)48-38-31(39)22-30(36(38)42)49(43,44)45/h23-25,30H,9-22H2,1-8H3,(H,43,44,45)/t24-,25-,30?,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNSJITXQYOLGG-BARWUUTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57NO10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Alpha-tocopherol sulfo-nhs succinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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